Isopropylsulfamic acid
CAS No.: 42065-76-9
Cat. No.: VC16104916
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42065-76-9 |
|---|---|
| Molecular Formula | C3H9NO3S |
| Molecular Weight | 139.18 g/mol |
| IUPAC Name | propan-2-ylsulfamic acid |
| Standard InChI | InChI=1S/C3H9NO3S/c1-3(2)4-8(5,6)7/h3-4H,1-2H3,(H,5,6,7) |
| Standard InChI Key | JWQSOOZHYMZRBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Isopropyl hydrogen sulfate (IUPAC name: propan-2-yl hydrogen sulfate) is characterized by a sulfate group () esterified to an isopropyl moiety. Its molecular structure comprises a central sulfur atom bonded to four oxygen atoms, with one oxygen linked to the isopropyl group () . The compound’s monoisotopic mass is 140.014330 Da, and its average molecular mass is 140.153 g/mol .
Table 1: Key Physicochemical Properties of Isopropyl Hydrogen Sulfate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Average Mass | 140.153 g/mol | |
| Monoisotopic Mass | 140.014330 Da | |
| CAS Registry Number | 6914-90-5 | |
| EINECS Number | 230-021-2 |
The compound’s structural analogs include diisopropyl sulfate, which features two isopropyl groups attached to the sulfate core. Both mono- and di-esters are collectively termed "isopropyl sulphates" in industrial contexts .
Synthesis and Industrial Production
Liquid-Phase Reaction of Propylene and Sulfuric Acid
The predominant synthesis route involves the reaction of propylene () with concentrated sulfuric acid () under controlled pressure and temperature. This method, detailed in a 1937 patent, operates at pressures between 160–165 psi (gauge) and employs sulfuric acid concentrations of 80–100% . At 90–95% acid strength, the reaction achieves optimal efficiency, minimizing side products like propylene polymers .
Table 2: Reaction Parameters for Isopropyl Hydrogen Sulfate Synthesis
| Parameter | Optimal Range | Source |
|---|---|---|
| Sulfuric Acid Strength | 90–95% | |
| Pressure | 160–165 psi (gauge) | |
| Temperature | 25°C | |
| Molar Ratio () | 1:1 |
The liquid-phase method offers advantages over gas-phase absorption, including reduced reaction time, elimination of polymerization, and higher product purity .
Hydrolysis to Isopropanol
Isopropyl hydrogen sulfate serves as an intermediate in the conventional two-step production of isopropanol. Hydrolysis of the sulfate ester yields isopropanol (), a process historically associated with corrosion and waste acid management challenges . Modern direct hydration methods, such as the Tokuyama Process, bypass sulfate intermediates by catalyzing propylene hydration in aqueous media, yet sulfate-based routes remain relevant in legacy systems .
Physicochemical Behavior and Stability
The compound’s stability is influenced by pH and moisture. In anhydrous isopropanol (), it exhibits limited solubility, a property exploited in analytical separations to distinguish free sulfuric acid from particulate sulfates . Ammonium sulfate (), a common byproduct, shows negligible solubility in anhydrous isopropanol, enabling selective extraction .
Industrial and Analytical Applications
Solvent and Reaction Medium
Isopropyl hydrogen sulfate’s polarity and solubility profile make it suitable as a solvent in organic synthesis. Its compatibility with sulfuric acid facilitates acid-catalyzed reactions, though residual acidity necessitates post-reaction neutralization .
Analytical Techniques and Challenges
Chromatographic Separation
Ion chromatography (IC) is the primary method for quantifying sulfate derivatives in complex matrices. Anhydrous isopropanol extraction effectively isolates isopropyl hydrogen sulfate from particulate sulfates, with recovery rates exceeding 95% under optimal conditions .
Interference Mitigation
Ammonia exposure neutralizes free sulfuric acid, reducing false positives in sulfate analyses. Temperature and solvent moisture content critically affect ammonium sulfate solubility, necessitating strict protocol adherence .
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